6-(Phenylamino)pyrimidine-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-(Phenylamino)pyrimidine-4-carboxylic acid” is represented by the Inchi Code:1S/C11H9N3O2/c15-11(16)9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,12,13,14)
. The molecular weight is 215.21 . Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . and should be stored at room temperature .Scientific Research Applications
Enzyme Inhibitors Synthesis
6-(Phenylamino)pyrimidine derivatives are recognized for their core structure in several vital enzyme inhibitors. Research by Németh et al. (2010) discusses the synthesis of 4-chloro-6-substituted phenyl pyrimidines, a key intermediate in these compounds, using conventional methods without special catalysts. This study presents two synthetic procedures, highlighting the dependency of results on the substituent of the 6-phenyl ring, which can be performed via traditional heating or microwave assistance Németh, Varga, Greff, Kéri, & Őrfi, 2010.
Nonlinear Optical (NLO) Properties
Pyrimidine rings are significant due to their presence in DNA and RNA. A study by Hussain et al. (2020) on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, explores their electronic, linear, and nonlinear optical properties. The research underscores the promising applications of these compounds in medicine and NLO fields, with density functional theory (DFT) findings showing excellent concordance with experimental data, suggesting their potential in optoelectronic applications Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020.
Antioxidant Activity
Kotaiah et al. (2012) synthesized N-substituted phenylamino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives and evaluated their in vitro antioxidant activity. The study found that certain derivatives displayed significant radical scavenging activity, influenced by the presence of electron-donating or withdrawing substituents on the thienopyrimidine ring Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012.
Pyrimidine Derivatives in Drug Synthesis
Schmitt et al. (2017) developed a new strategy using fluorinated acetoacetates and fluoroalkyl amino reagents (FARs) to synthesize 4,6-bis(fluoroalkyl)pyrimidine-5-carboxylates and their analogues. This research highlights the potential of these pyrimidine scaffolds in medicinal and agrochemical research due to their valuable building blocks bearing fluorinated substituents Schmitt, Commare, Panossian, Vors, Pazenok, & Leroux, 2017.
Antimicrobial Properties
Dhankar et al. (2012) investigated 2-oxo-4-phenyl-6-styryl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid and its metal complexes for their antimicrobial activities against various pathogenic bacteria and fungi. The novel pyrimidine-containing complexes exhibited potential as new antibacterial and antifungal agents Dhankar, Rahatgaonkar, Chorghade, & Tiwari, 2012.
Safety and Hazards
Future Directions
The future directions for “6-(Phenylamino)pyrimidine-4-carboxylic acid” could involve further exploration of its potential applications in drug development and material science. Additionally, more research could be conducted to understand its mechanism of action and to develop new pyrimidine compounds with different biological profiles .
Properties
IUPAC Name |
6-anilinopyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVBWDVXGTVHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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